Bienvenue dans la boutique en ligne BenchChem!

Dehydrocavidine,(S)

anti-HBV HBsAg/HBeAg inhibition hepatitis B virus

Dehydrocavidine (S), also designated as (6S,6aR)-8,9-dimethoxy-6-methyl-6,14-dihydro-6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline, is a quaternary protoberberine-type isoquinoline alkaloid predominantly isolated from Corydalis saxicola Bunting (Yanhuanglian). It is the most abundant alkaloid constituent in this plant and serves as the principal bioactive marker compound.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B8022928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocavidine,(S)
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1C2C3=CC(=C(C=C3C=CN2CC4=C1C=CC5=C4OCO5)OC)OC
InChIInChI=1S/C21H21NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-9,12,20H,10-11H2,1-3H3/t12-,20+/m0/s1
InChIKeyXSOKSDXTNIQQJD-FKIZINRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrocavidine (S) – A Protoberberine Alkaloid with Differentiated Anti-HBV Selectivity for Research Procurement


Dehydrocavidine (S), also designated as (6S,6aR)-8,9-dimethoxy-6-methyl-6,14-dihydro-6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline, is a quaternary protoberberine-type isoquinoline alkaloid predominantly isolated from Corydalis saxicola Bunting (Yanhuanglian) [1]. It is the most abundant alkaloid constituent in this plant and serves as the principal bioactive marker compound [2]. Belonging to the broader class of benzylisoquinoline alkaloids, dehydrocavidine bears close structural resemblance to berberine, coptisine, palmatine, and dehydroapocavidine but carries a distinct (S)-configured 6-methyl substituent and a characteristic dioxolo ring fusion pattern that differentiates its pharmacological selectivity from co-occurring analogs .

Why Berberine, Coptisine, or Other Protoberberine Analogs Cannot Substitute for Dehydrocavidine (S) in Anti-HBV Research


Although dehydrocavidine shares the protoberberine scaffold with widely available alkaloids such as berberine, coptisine, and palmatine, procurement decisions based purely on scaffold similarity risk introducing confounding variables into experimental designs. In a direct head-to-head anti-HBV screening of ten alkaloids isolated from the same C. saxicola extract, dehydrocavidine (1), dehydroapocavidine (2), and dehydroisoapocavidine (3) exhibited dual inhibitory activity against both HBsAg and HBeAg antigen secretion with no detectable cytotoxicity against the 2.2.15 hepatic cell line, whereas berberine (4), despite being present in the same natural matrix, did not replicate this selectivity profile [1]. Furthermore, the absolute oral bioavailability of dehydrocavidine is approximately 10% — a pharmacokinetic limitation shared across protoberberine alkaloids — yet its disease-state PK behavior diverges significantly from that of berberine and palmatine when administered as part of Yanhuanglian total alkaloids extract in acute hepatitis models [2][3]. These pharmacodynamic and pharmacokinetic distinctions demonstrate that compound-level, rather than class-level, selection is essential for reproducible research outcomes.

Dehydrocavidine (S) – Quantified Differentiation Evidence Against Closest Analogs


Anti-HBV Dual Antigen Suppression Without Cytotoxicity – Differentiated from Berberine in the Same Experimental System

In a head-to-head comparison of ten alkaloids co-isolated from Corydalis saxicola and tested in the HBV-transfected 2.2.15 hepatic cell line, dehydrocavidine (compound 1) demonstrated inhibitory activity against both HBsAg and HBeAg secretion while exhibiting no detectable cytotoxicity against the host cell line. In contrast, berberine (compound 4) — the most widely used protoberberine comparator — showed a divergent selectivity profile within the same assay panel, with its anti-HBV activity being confounded by cytotoxicity [1]. Compounds dehydroapocavidine (2) and dehydroisoapocavidine (3) shared the non-cytotoxic anti-HBV profile with dehydrocavidine, confirming that this selectivity is structurally encoded within the C. saxicola-derived protoberberine sub-class rather than a universal class effect.

anti-HBV HBsAg/HBeAg inhibition hepatitis B virus

Acetylcholinesterase Inhibition – Potency Benchmarked Against Berberine and Palmatine in a Parallel Assay Panel

In a comprehensive screening of twelve isoquinoline alkaloids from C. saxicola for cholinesterase inhibitory activity, dehydrocavidine (compound 10) demonstrated potent acetylcholinesterase (AChE) inhibition with an IC50 value below 10 µM, placing it in the same potency tier as berberine (compound 8) and palmatine (compound 9), both of which also achieved IC50 < 10 µM in the identical assay [1]. Sanguinarine (compound 11) likewise fell into this high-potency category. The structure-activity analysis further revealed that specific substituent patterns on the tetrahydroprotoberberine scaffold — particularly the presence of nitro groups at ring A — could enhance anti-AChE activity beyond the baseline established by dehydrocavidine and its analogs [1].

acetylcholinesterase inhibition neurodegeneration Alzheimer's disease

Disease-State Pharmacokinetic Alteration – Dehydrocavidine Exhibits Different Magnitude of PK Shift Compared to Berberine and Palmatine in Acute Hepatitis

A comparative pharmacokinetic study in normal versus acute hepatitis rat models following oral administration of Yanhuanglian total alkaloids extract (YTAE) revealed that dehydrocavidine, berberine, and palmatine all exhibited statistically significant disease-state PK alterations, but with compound-specific magnitudes. In acute hepatitis rats, dehydrocavidine showed significantly increased Cmax, prolonged terminal elimination half-life (T1/2β), and elevated area under the curve (AUC), while clearance (CL) and volume of distribution (Vd) were markedly decreased (p < 0.05) compared to normal rats [1]. These PK parameter shifts were observed concurrently for all three alkaloids within the same experimental design, enabling direct inter-compound comparison within the identical disease model.

pharmacokinetics acute hepatitis disease-dependent PK drug metabolism

Hepatoprotective Efficacy – Quantitative Reduction of Hepatic Injury Biomarkers in CCl4-Induced Rat Models

Dehydrocavidine (DC) has been evaluated in two independent CCl4-induced hepatic injury models with quantitative biomarker readouts. In the acute hepatotoxicity model (Wang et al., 2008), both pre-treatment and post-treatment with DC significantly prevented CCl4-induced elevations of serum ALT, AST, LDH, ALP, and total bilirubin (TBIL), while also preventing hepatic MDA formation and restoring depleted GPx and SOD activities. Critically, DC treatment alone in normal rats did not alter any of these parameters, confirming an injury-selective protective effect [1]. In the chronic hepatic fibrosis model (Wang et al., 2011), DC treatment over 12 weeks significantly decreased liver hydroxyproline content (a quantitative collagen marker) and increased urine hydroxyproline excretion — indicating promotion of collagenolysis — while concurrently reducing liver MDA concentration and increasing SOD, catalase, and GPx activities [2].

hepatoprotection liver fibrosis oxidative stress carbon tetrachloride

Absolute Oral Bioavailability Limitation – A Class-Level Pharmacokinetic Barrier Necessitating Formulation Consideration

A foundational pharmacokinetic study of four active alkaloids from Yanhuanglian in rats demonstrated that dehydrocavidine, coptisine, dehydroapocavidine, and tetradehydroscoulerine all exhibit absolute oral bioavailabilities below 15% relative to intravenous administration, with systemic clearance exceeding 93% of hepatic blood flow, indicating rapid hepatic elimination [1]. Less than 10% of the administered dose was excreted via urine following either oral or intravenous routes, consistent with extensive metabolism or alternate excretion pathways. A subsequent study confirmed that the absolute bioavailability of these alkaloids is approximately 10% after oral dosing [2]. This low oral bioavailability has motivated development of advanced delivery systems, including dual-ligand-functionalized nanostructured lipid carriers that specifically target the liver [3].

oral bioavailability pharmacokinetics drug delivery formulation

Dehydrocavidine (S) – Evidence-Backed Research and Industrial Application Scenarios


Anti-HBV Drug Discovery: Identifying Non-Cytotoxic HBV Antigen Suppressors

For laboratories screening natural products or synthetic analogs for anti-hepatitis B virus activity, dehydrocavidine (S) provides a validated positive control or starting scaffold that suppresses both HBsAg and HBeAg secretion without 2.2.15 host cell cytotoxicity — a selectivity window not uniformly shared by all protoberberine alkaloids, including berberine [1]. This compound is suitable for use as a reference standard in HBV antigen secretion assays and for structure-activity relationship (SAR) studies aimed at optimizing the anti-HBV selectivity of the tetrahydroprotoberberine chemotype. Source: Li et al., 2008, Chem Biodivers.

Hepatic Fibrosis Research: Collagenolysis Promotion and Oxidative Stress Modulation

Dehydrocavidine is directly applicable in hepatic fibrosis and cirrhosis models where quantifiable endpoints include liver hydroxyproline content (collagen deposition), urine hydroxyproline excretion (collagen degradation), and oxidative stress markers (MDA, SOD, catalase, GPx) [1][2]. Its demonstrated dual activity — reducing collagen accumulation while simultaneously upregulating endogenous antioxidant enzymes — makes it a mechanistically informative tool compound for studying fibrosis resolution pathways. The availability of both acute and chronic CCl4 model data provides experimental reference points for dose selection and endpoint benchmarking. Source: Wang et al., 2008 and 2011, J Ethnopharmacol.

Neurodegeneration Target Engagement Studies: Acetylcholinesterase Inhibitor Screening

With a confirmed AChE IC50 below 10 µM in a standardized in vitro assay alongside berberine, palmatine, and sanguinarine [1], dehydrocavidine is positioned as a structurally distinct chemical probe for cholinesterase inhibition studies. Its scaffold differs from berberine in the substitution pattern of the dioxolo ring and the stereochemistry at the 6-position, offering researchers a tool to dissect structure-dependent AChE binding interactions within the protoberberine alkaloid series. Source: Huang et al., 2012, Planta Medica.

Pharmacokinetic Profiling in Liver Disease Models: Disease-Dependent Drug Disposition Studies

For ADME and DMPK laboratories investigating how hepatic pathology alters drug disposition, dehydrocavidine serves as a model substrate whose PK parameters (Cmax, AUC, T1/2β, CL, Vd) are significantly and compound-specifically altered in the acute hepatitis disease state compared to normal physiology [1]. This compound can be incorporated into pharmacokinetic comparator panels alongside berberine and palmatine to study disease-dependent modulation of CYP450 enzymes and hepatic transporters, as its PK variability has been linked to expression changes in Cyp450s, Oatp1b2, and P-gp [2]. Source: Dai et al., 2018, Biomed Chromatogr; Integrated PK study, 2025, Biomed Pharmacother.

Quote Request

Request a Quote for Dehydrocavidine,(S)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.